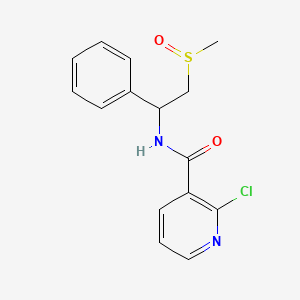

2-Chloro-N-(2-methylsulfinyl-1-phenylethyl)pyridine-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of similar compounds often involves reactions with various reagents . For instance, the addition of Grignard reagents to pyridine N-oxides in THF at room temperature, followed by treatment with acetic anhydride at 120°C, can afford 2-substituted pyridines . By exchanging acetic anhydride for DMF in the second step, 2-substituted pyridine N-oxides can be obtained, enabling the synthesis of 2,6-disubstituted pyridines .Molecular Structure Analysis

The molecular structure of a compound can be determined through various methods such as X-ray analysis, electronic circular dichroism (ECD), optical rotation (OR), and quantum chemical calculations . These methods have been used to confirm the absolute configurations of similar compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined through various methods. For instance, infrared spectroscopy can be used to identify functional groups present in the compound .Scientific Research Applications

Metabolic Pathway and Drug Disposition

One study focuses on the absorption, distribution, metabolism, and excretion (ADME) of a structurally similar compound, GDC-0449 (vismodegib), highlighting an uncommon metabolic pathway via pyridine ring opening. This research provides insights into the metabolic fate and disposition of such compounds in rats and dogs, underscoring the significance of studying these pathways for drug development and toxicological assessments (Qin Yue et al., 2011).

Chemical Synthesis and Ligand Development

Another area of research includes the synthesis of pyridinethiones from 1,2,3-triarylpropenones, demonstrating the compound's utility as a precursor in organic synthesis. This work illustrates the compound's role in generating valuable intermediates for further chemical transformations (E. Paniagua et al., 2010).

Catalysis

The development of amide ligands for Cu-catalyzed coupling reactions highlights the compound's application in facilitating metal-catalyzed coupling of (hetero)aryl chlorides with sulfinic acid salts. Such studies are crucial for advancing synthetic methodologies, particularly in the pharmaceutical industry (D. Ma et al., 2017).

Material Science and Polymer Chemistry

Research on polyamides and poly(amide-imide)s derived from similar pyridine-based compounds demonstrates their importance in material science, particularly for creating high-performance polymers with specific thermal and solubility properties. These studies are pivotal for developing new materials with applications in various industries, from electronics to aerospace (A. Saxena et al., 2003).

Green Chemistry and Synthesis Optimization

Lastly, the modification of synthesis routes to improve the green metric evaluation of related compounds signifies the growing emphasis on sustainable chemistry. By optimizing synthesis steps to reduce waste and improve yield, these studies contribute to environmentally friendly chemical manufacturing processes (Rohidas Gilbile et al., 2017).

Mechanism of Action

properties

IUPAC Name |

2-chloro-N-(2-methylsulfinyl-1-phenylethyl)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15ClN2O2S/c1-21(20)10-13(11-6-3-2-4-7-11)18-15(19)12-8-5-9-17-14(12)16/h2-9,13H,10H2,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBRNORQCZKIBKF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)CC(C1=CC=CC=C1)NC(=O)C2=C(N=CC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]-N'-(4-methoxybenzoyl)benzohydrazide](/img/structure/B2454079.png)

![Methyl (E)-4-oxo-4-[3-[6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]piperidin-1-yl]but-2-enoate](/img/structure/B2454084.png)

![N-(tetrahydro-2H-pyran-4-yl)-N-(2,2,2-trifluoroethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2454088.png)

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)acetamide](/img/structure/B2454096.png)